

An In-depth Technical Guide on the Target Selectivity and Specificity of ML145

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Compound of Interest						
Compound Name:	ML 145					
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Abstract: ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35).[1][2] This document provides a comprehensive technical overview of its selectivity and specificity, intended for researchers, scientists, and drug development professionals. It details ML145's quantitative pharmacological profile, outlines the experimental protocols used for its characterization, and visualizes key signaling pathways and workflows. A critical aspect of ML145 is its pronounced species selectivity, exhibiting high affinity for human GPR35 while lacking significant activity at rodent orthologs, a crucial consideration for experimental design.[3][4][5][6]

Quantitative Pharmacological Data

ML145 has been extensively characterized in a variety of in vitro assays to determine its potency and selectivity. It functions as a competitive and surmountable antagonist at the human GPR35 receptor.[4] The inhibition by ML145 can be overcome by increasing the concentration of the agonist.[4]

Table 1: Potency of ML145 at Human GPR35

This table summarizes the key potency values of ML145 against its primary target, human GPR35, as determined in various functional assays.



Parameter	Value	Agonist(s) Used	Assay Type	Reference
IC50	20.1 nM	Zaprinast	β-arrestin Recruitment	[1][3][7][8][9][10] [11]
pA ₂	8.67 - 8.83	-	BRET-based GPR35-β- arrestin Interaction	[1][7]
Affinity (K _i)	~20 nM	-	Functional Antagonism	[4]

Table 2: Selectivity Profile of ML145

This table details the selectivity of ML145 for human GPR35 over the closely related GPR55 and its activity at another identified target, Cdc42. ML145 demonstrates a remarkable >1000-fold selectivity for GPR35 over GPR55.[3][8][9][10][11][12][13][14]

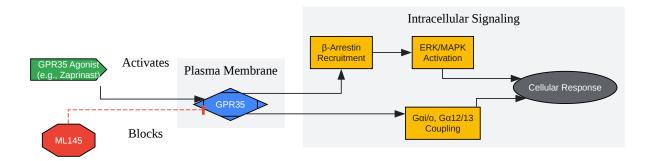
Target	Species	Parameter	Value	Assay Type	Reference
GPR55	Human	IC50	21.7 μΜ	β-arrestin Recruitment	[3][14]
Cdc42	-	Biochemical IC50	~200 nM	Nucleotide- depleted wild- type Cdc42	[15]
GPR35	Mouse	Activity	No significant activity	-	[3][5][6]
GPR35	Rat	Activity	No significant activity	-	[3][5][6]

Signaling Pathways Modulated by ML145

GPR35 activation initiates a cascade of intracellular events. As a competitive antagonist, ML145 prevents agonist binding, thereby blocking these downstream pathways. GPR35 is



known to couple to multiple G protein subtypes, primarily G α i/o and G α 12/13, and also signals through β -arrestin recruitment.[1][2][7] The inhibition of these pathways by ML145 prevents downstream effects such as the phosphorylation of ERK1/2.[9][16]



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GPR35 signaling cascade and the inhibitory action of ML145.

Experimental Protocols

The characterization of ML145's selectivity and specificity relies on robust in vitro assays. The following sections detail the methodologies for key experiments.

GPR35 Functional Assay: β-Arrestin Recruitment

This is the primary assay used to quantify the antagonist activity of ML145 at GPR35. It measures the ability of ML145 to inhibit agonist-induced recruitment of β -arrestin-2 to the receptor.[3]

- Objective: To determine the IC₅₀ of ML145 for the inhibition of agonist-induced β-arrestin-2 recruitment to human GPR35.
- Methodology:
 - Cell Line: A cell line such as HEK293 is engineered to stably co-express human GPR35 and a β-arrestin reporter system.[4] Common reporter systems include:

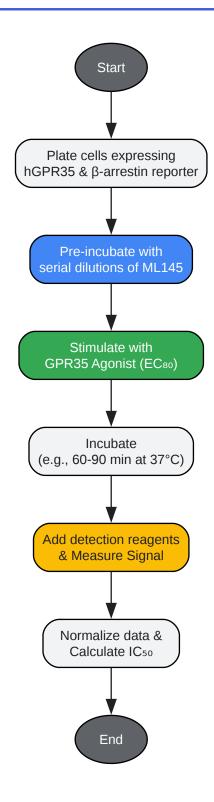


- Enzyme Fragment Complementation (EFC): GPR35 is fused to a small enzyme fragment (e.g., ProLink[™]) and β-arrestin to a larger, inactive fragment (e.g., Enzyme Acceptor). Recruitment forces complementation, producing a chemiluminescent signal (e.g., PathHunter® assay).[3][8][16]
- Bioluminescence Resonance Energy Transfer (BRET): GPR35 is fused to a luciferase and β-arrestin to a fluorescent protein. Recruitment brings the pair into proximity, allowing for energy transfer.[7][10]
- Fluorescent Imaging: β-arrestin is tagged with a fluorescent protein (e.g., GFP).
 Recruitment is visualized as the translocation of fluorescence from the cytoplasm to the plasma membrane and quantified via high-content imaging.[9][13]

Assay Procedure:

- Cells are plated in microtiter plates (e.g., 96- or 384-well).
- A dilution series of ML145 is prepared and added to the cells for a pre-incubation period (e.g., 30 minutes).[12]
- A GPR35 agonist (e.g., Zaprinast, Pamoate) is added at a final concentration that elicits a submaximal response (e.g., EC₈₀).[3][4]
- The plate is incubated for a specified time (e.g., 60-90 minutes) at 37°C.[12]
- Detection & Data Analysis:
 - Detection reagents are added, and the signal (luminescence or fluorescence) is measured using a plate reader or imaging system.
 - The data is normalized to vehicle and agonist-only controls.
 - A concentration-response curve is generated to calculate the IC₅₀ value for ML145.





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Experimental workflow for characterizing a GPR35 antagonist.

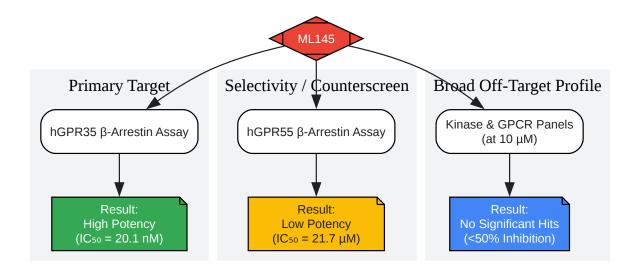
Off-Target Selectivity Screening



To ensure that ML145's effects are mediated through GPR35, its activity is assessed against a broad range of other potential biological targets.

- Objective: To determine the inhibitory activity of ML145 against panels of kinases, GPCRs, ion channels, and transporters.
- Methodology:
 - Compound Preparation: A high-concentration stock solution of ML145 (e.g., 10 mM) is prepared in 100% DMSO.[3]
 - Panel Screening: The stock solution is submitted to a commercial provider (e.g., Eurofins Discovery's KinaseProfiler™ or SafetyScreen™ panels).[3]
 - Primary Screen: ML145 is typically screened at a single high concentration (e.g., 10 μM)
 against hundreds of targets.[3]
 - Kinase Assays: Radiometric or luminescence-based assays measure the percentage of inhibition of kinase activity.[3]
 - GPCR & Other Assays: Radioligand binding assays measure the percentage of displacement of a specific radioligand from its target.[3]
 - Data Analysis & Follow-up:
 - The percentage inhibition data for all targets is compiled.
 - A significant "hit" is generally considered to be >50% inhibition.[3]
 - For any identified hits, follow-up concentration-response studies are performed to determine the IC₅₀ value and confirm the off-target activity.





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Logical workflow for determining the selectivity of ML145.

Conclusion

The comprehensive data presented in this guide validate ML145 as a highly potent and selective antagonist of human GPR35. Its well-characterized in vitro profile, with a clear distinction between its high affinity for human GPR35 and its low affinity for the related GPR55 and rodent orthologs, establishes it as a valuable pharmacological tool.[3][9][10][11] The detailed experimental protocols provide a framework for researchers to replicate these findings and further investigate the role of GPR35 in human physiology and disease. However, the noted dual activity on Cdc42 and the significant species selectivity are critical factors that must be considered in the design and interpretation of future studies.[5][15]

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